Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate chemical properties and structure
Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate chemical properties and structure
An In-Depth Technical Guide to Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, structure, synthesis, and applications.
Introduction: The Significance of Carbamate Scaffolds in Medicinal Chemistry
Carbamates, characterized by the -NHC(=O)O- functional group, are of paramount importance in modern organic synthesis and medicinal chemistry.[1][2] Their unique structural and electronic properties make them versatile building blocks in the design of a wide array of biologically active molecules. The carbamate moiety is often considered a hybrid of an amide and an ester, granting it a distinct profile of reactivity and stability.[1] This functional group is integral to many pharmaceuticals, agrochemicals, and polymers, often used to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.[1][3]
Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate (CAS No: 150812-23-0) is a notable example of a substituted phenyl carbamate. Its primary significance lies in its role as a crucial organic and pharmaceutical intermediate.[4] Specifically, it is recognized as a key precursor in the synthesis of the antiepileptic drug Retigabine (Ezogabine), highlighting its importance in the development of treatments for neurological disorders.[4]
Chemical Structure and Physicochemical Properties
The structure of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate incorporates several key functional groups that dictate its chemical behavior: an ethyl carbamate group, a nitro group positioned ortho to the carbamate, and a 4-fluorobenzylamino group para to the carbamate. The electron-withdrawing nature of the ortho-nitro group significantly influences the electronic environment of the aromatic ring and the reactivity of the adjacent amino and carbamate functionalities.[1]
Chemical Structure:
Table 1: Physicochemical Properties of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate
| Property | Value | Source(s) |
| CAS Number | 150812-23-0 | [4][5][6] |
| Molecular Formula | C₁₆H₁₆FN₃O₄ | [5][6] |
| Molecular Weight | 333.31 g/mol | [5][6] |
| IUPAC Name | ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate | [6] |
| Synonyms | 2-ethoxycarbonylamino-5-(4-fluorobenzylamino)-nitrobenzene | [5] |
| Appearance | No Data Available | [5] |
| Boiling Point | 439.6 ± 45.0 °C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Flash Point | 219.7 ± 28.7 °C | [5] |
| SMILES Code | O=C(OCC)NC1=CC=C(NCC2=CC=C(F)C=C2)C=C1=O | [6] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is a multi-step process typical for pharmaceutical intermediates. While specific industrial-scale protocols are often proprietary, a logical synthetic route can be derived from fundamental organic chemistry principles and related literature. The key transformation involves the N-alkylation of a carbamate precursor with a substituted benzyl halide.
A plausible synthetic pathway starts with Ethyl (4-amino-2-nitrophenyl)carbamate (CAS: 73895-87-1).[1][7] The primary aromatic amino group of this precursor serves as a nucleophile that reacts with an electrophilic 4-fluorobenzyl source, such as 4-fluorobenzyl chloride or bromide, via a nucleophilic substitution reaction to form the target molecule.
Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of Ethyl (4-amino-2-nitrophenyl)carbamate in a suitable aprotic solvent (e.g., Dimethylformamide or Acetonitrile), add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to deprotonate the primary amine.
-
Addition of Alkylating Agent: Slowly add a stoichiometric equivalent of 4-fluorobenzyl chloride to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield pure Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate.
Visualization of Synthetic Workflow
Caption: Synthetic route to the target compound via nucleophilic substitution.
Spectroscopic Characterization (Theoretical Interpretation)
While public domain experimental spectra are not available, the structure of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate allows for a confident prediction of its key spectroscopic features.
-
¹H NMR Spectroscopy:
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Ethyl Group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (OCH₂).[8]
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Benzyl Group: A singlet or doublet for the benzylic CH₂ protons around 4.4-4.6 ppm.
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Aromatic Protons: Complex multiplets in the aromatic region (approx. 6.5-8.2 ppm). The protons on the fluorophenyl ring will show coupling to fluorine. The protons on the nitrophenyl ring will be distinct and influenced by the strong withdrawing and donating groups.
-
Amine Protons: Broad singlets for the N-H protons of the carbamate and the secondary amine, likely in the 5.5-9.0 ppm range, which may exchange with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Ethyl Group: Peaks around 14 ppm (CH₃) and 62 ppm (OCH₂).
-
Benzylic Carbon: A peak around 45-50 ppm.
-
Aromatic Carbons: Multiple signals between 110-150 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
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Carbamate Carbonyl: A peak in the range of 153-156 ppm.
-
-
FT-IR Spectroscopy:
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N-H Stretching: Bands in the 3300-3400 cm⁻¹ region for the carbamate and secondary amine N-H bonds.
-
C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.
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C=O Stretching: A strong absorption for the carbamate carbonyl group around 1700-1730 cm⁻¹.[8]
-
NO₂ Stretching: Two strong, characteristic bands for the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).[8]
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C-F Stretching: A strong band in the 1000-1400 cm⁻¹ region.
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Application as a Pharmaceutical Intermediate
The primary documented application of this compound is as an intermediate in the synthesis of Retigabine.[4] The synthetic process involves the chemical modification of the functional groups present in the intermediate to arrive at the final active pharmaceutical ingredient (API).
The key transformation from Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate to Retigabine involves the reduction of the nitro group to an amine. This newly formed primary amine can then be cyclized or further modified to construct the triaminobenzene core of Retigabine.
Visualization of the Conversion to Retigabine Precursor
Caption: Key step in Retigabine synthesis from the title intermediate.
Safety, Handling, and Storage
As with all laboratory chemicals, Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate should be handled by qualified professionals using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not published, compounds containing nitroaromatic groups should be handled with care due to potential toxicity. Some suppliers note the need for cold-chain transportation, suggesting that the compound may be sensitive to temperature and should be stored in a cool, controlled environment.[6]
Conclusion
Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is a well-defined organic molecule with significant value as a pharmaceutical intermediate. Its chemical architecture, featuring a carbamate, a nitro group, and a fluorobenzylamino moiety, makes it an ideal precursor for the synthesis of more complex molecules. Its critical role in the manufacturing pathway of the antiepileptic drug Retigabine underscores its importance to the pharmaceutical industry and the field of medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their development efforts.
References
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Avanscure Lifesciences Pvt. Ltd. (n.d.). ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate | CAS Number : 150812-23-0. Retrieved from [Link]
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Wikipedia (2024). Carbamate. Retrieved from [Link]
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Nesmith, T. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida IFAS Extension. Retrieved from [Link]
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Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]
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